molecular formula C16H18ClN3O4S B11126128 2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-pyridin-3-ylmethyl-propionamide

2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-pyridin-3-ylmethyl-propionamide

Cat. No.: B11126128
M. Wt: 383.9 g/mol
InChI Key: AFTXEVPJIKRNDJ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a pyridine ring, and a chlorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Introduction of the pyridine ring: The sulfonamide intermediate is then reacted with a pyridine derivative, such as 3-pyridinemethanol, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of reduced sulfonamide derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The pyridine ring can interact with various receptors and proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-2-yl)methyl]propanamide
  • 2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-4-yl)methyl]propanamide
  • 2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(quinolin-3-yl)methyl]propanamide

Uniqueness

The uniqueness of 2-(5-chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-3-yl)methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, chlorinated aromatic ring, and pyridine ring allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C16H18ClN3O4S/c1-11(16(21)19-10-12-4-3-7-18-9-12)20-25(22,23)15-8-13(17)5-6-14(15)24-2/h3-9,11,20H,10H2,1-2H3,(H,19,21)

InChI Key

AFTXEVPJIKRNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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